molecular formula C26H29N5O4 B2630122 3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1105226-56-9

3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2630122
CAS RN: 1105226-56-9
M. Wt: 475.549
InChI Key: HPJPXUKNPIGQCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C26H29N5O4 and its molecular weight is 475.549. The purity is usually 95%.
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Scientific Research Applications

Anticancer Research

The compound’s structure suggests potential anticancer properties. Indole derivatives, similar to this compound, have been studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines . The presence of the piperazine moiety can enhance the compound’s ability to interact with cancer cell receptors, making it a promising candidate for developing new anticancer drugs.

Neuropharmacology

The piperazine ring in the compound is known for its psychoactive properties, which can be leveraged in neuropharmacology. Research has shown that compounds with piperazine structures can act as central nervous system stimulants or depressants . This compound could be investigated for its potential use in treating neurological disorders such as depression, anxiety, and schizophrenia.

Antimicrobial Activity

Indole derivatives have demonstrated significant antimicrobial activity against a variety of pathogens . The compound’s unique structure, including the dimethoxy groups, may enhance its ability to disrupt microbial cell walls or inhibit essential microbial enzymes, making it a candidate for developing new antibiotics or antifungal agents.

Antiviral Applications

Research on indole derivatives has also highlighted their potential antiviral properties . The compound could be explored for its ability to inhibit viral replication or interfere with viral entry into host cells. This makes it a potential candidate for developing treatments against viruses such as influenza, HIV, and coronaviruses.

properties

IUPAC Name

3-[2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-16-6-5-7-20(17(16)2)29-8-10-30(11-9-29)23(32)14-31-15-27-24-18-12-21(34-3)22(35-4)13-19(18)28-25(24)26(31)33/h5-7,12-13,15,28H,8-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJPXUKNPIGQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CN3C=NC4=C(C3=O)NC5=CC(=C(C=C54)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one

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